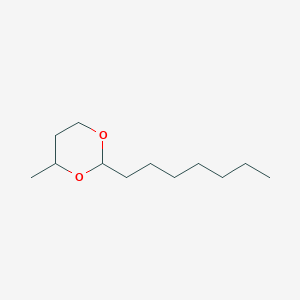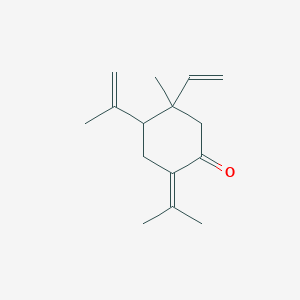
1-Acetyl-1,4-dihydropyridine
Descripción general
Descripción
1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications. It serves as a crucial building block in medicinal chemistry due to its versatile properties and structural flexibility. Researchers have explored its various intrinsic therapeutic applications, ranging from calcium channel blockers to anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulant, anti-cholinesterase, and neuroprotective activities . Additionally, its insecticidal properties have been investigated.
Aplicaciones Científicas De Investigación
Coronary Activity and Pharmaceutical Research
1-Acetyl-1,4-dihydropyridine (1,4-DHP) derivatives exhibit significant coronary activity. They are particularly applied as coronary dilators, antifibrillators, and anti-hypertensives, and are also used as muscular and vascular spasmolytics. This class of compounds has revolutionized pharmaceutical research due to their unprecedented biological properties, making them central in the development of several drug molecules and natural products like alkaloids (Anderson, 1998).
Optical Activity and Fluorescent Probes
The optical activity of 1,4-DHPs, especially in fluorescent probes, is noteworthy. A recent study introduced a fluorescent probe based on 1,4-DHPs for detecting CN- ions. This probe exhibited exceptional properties like 100% water solubility, near-infrared ratiometric response, fast reaction time, high selectivity, and substantial fluorescent emission peak shift, indicating potential applications in chemical sensing and diagnostics (Xue et al., 2021).
Green Chemistry and Synthesis
In green chemistry, 1,4-DHPs have been synthesized through environmentally benign methods. For instance, a one-pot synthesis of 1,4-DHPs using refluxing water and subsequent oxidation to pyridine derivatives has been demonstrated, highlighting the compound's versatility and the adoption of eco-friendly synthetic methods (Xia & Wang, 2005).
Medicinal Chemistry and Drug Development
1,4-DHPs play a crucial role in medicinal chemistry, with their structure and functional modifications leading to various intrinsic therapeutic applications. These include acting as calcium channel blockers, antioxidants, anticancer, anti-inflammatory, and antimicrobial agents. Their structure-activity relationship (SAR) investigations have contributed significantly to drug development (P. A & Makam, 2022).
Electrochemical Applications
Electrochemical studies on 1,4-DHPs have shown that they can be used as electron acceptors in various chemical reactions. For example, their oxidation in acetonitrile has been examined, and the formation of radical intermediates studied, demonstrating potential applications in electrochemistry and materials science (Turovska et al., 2004).
Antitubercular Properties
Emerging research has highlighted the antitubercular properties of 1,4-DHPs. Certain derivatives have shown excellent antitubercular activity, making them potential candidates for developing new treatments for tuberculosis (Trivedi et al., 2011).
Propiedades
IUPAC Name |
1-(4H-pyridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-7(9)8-5-3-2-4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZBIQKYSOYOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339525 | |
| Record name | 1-Acetyl-1,4-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67402-83-9 | |
| Record name | 1-Acetyl-1,4-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


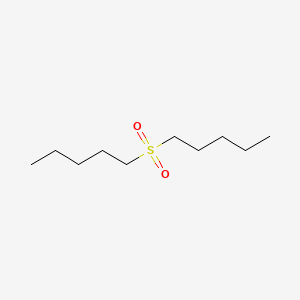
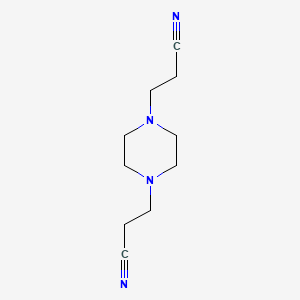
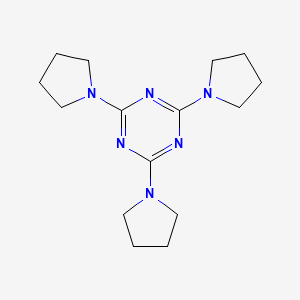
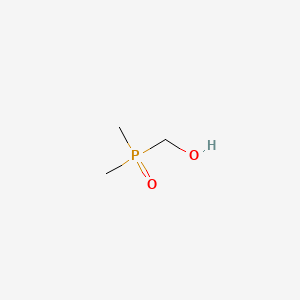

![2-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]benzoic acid](/img/structure/B1606787.png)


